Cas no 25688-22-6 (1-(2-Nitrophenyl)-1H-1,2,4-triazole)

1-(2-Nitrophenyl)-1H-1,2,4-triazole structure
25688-22-6 structure
商品名:1-(2-Nitrophenyl)-1H-1,2,4-triazole
CAS番号:25688-22-6
MF:C8H6N4O2
メガワット:190.159
MDL:MFCD15146444
CID:3922709
PubChem ID:14950837

1-(2-Nitrophenyl)-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole, 1-(2-nitrophenyl)-
    • 1-(2-nitrophenyl)-1H-1,2,4-triazole
    • 1-(2-nitrophenyl)-1,2,4-triazole
    • STL414582
    • AKOS005174195
    • CS-0450240
    • DTXSID701294990
    • MFCD15146444
    • ALBB-013458
    • 25688-22-6
    • SCHEMBL4455066
    • AC5744
    • SY040075
    • 1H-1,2,4-triazole, 1-(2-nitrophenyl)-
    • 1-(2-Nitrophenyl)-1H-1,2,4-triazole
    • MDL: MFCD15146444
    • インチ: InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H
    • InChIKey: VRTXNVSANZBXNW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 190.04907545Da
  • どういたいしつりょう: 190.04907545Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 76.5Ų

1-(2-Nitrophenyl)-1H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N232475-500mg
1-(2-Nitrophenyl)-1H-1,2,4-triazole
25688-22-6
500mg
$ 450.00 2022-06-02
eNovation Chemicals LLC
D776360-5g
1-(2-Nitrophenyl)-1,2,4-triazole
25688-22-6 95%
5g
$715 2025-02-26
TRC
N232475-250mg
1-(2-Nitrophenyl)-1H-1,2,4-triazole
25688-22-6
250mg
$ 275.00 2022-06-02
Ambeed
A191247-5g
1-(2-Nitrophenyl)-1H-1,2,4-triazole
25688-22-6 97%
5g
$760.0 2024-07-28
TRC
N232475-1000mg
1-(2-Nitrophenyl)-1H-1,2,4-triazole
25688-22-6
1g
$ 720.00 2022-06-02
Chemenu
CM515756-1g
1-(2-Nitrophenyl)-1H-1,2,4-triazole
25688-22-6 97%
1g
$264 2024-07-28
eNovation Chemicals LLC
D776360-5g
1-(2-Nitrophenyl)-1,2,4-triazole
25688-22-6 95%
5g
$715 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY040075-5g
1-(2-Nitrophenyl)-1,2,4-triazole
25688-22-6 ≥95%
5g
¥5500.00 2024-07-09
eNovation Chemicals LLC
D776360-5g
1-(2-Nitrophenyl)-1,2,4-triazole
25688-22-6 95%
5g
$715 2025-02-18

1-(2-Nitrophenyl)-1H-1,2,4-triazole 関連文献

1-(2-Nitrophenyl)-1H-1,2,4-triazoleに関する追加情報

Introduction to 1H-1,2,4-Triazole, 1-(2-nitrophenyl) and Its Significance in Modern Chemical Biology

The compound CAS No. 25688-22-6, identified as 1H-1,2,4-Triazole, 1-(2-nitrophenyl), represents a fascinating molecule with a rich history in pharmaceutical and chemical research. This triazole derivative has garnered significant attention due to its unique structural properties and potential applications in drug discovery and material science. The presence of both a triazole ring and a nitrophenyl substituent endows this compound with distinct reactivity and biological activity, making it a valuable candidate for further exploration.

Triazoles are heterocyclic compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. They are known for their stability and versatility in forming coordination complexes with metals, which has led to their extensive use in catalysis and medicinal chemistry. The nitrophenyl group, on the other hand, introduces an electron-withdrawing effect through resonance, influencing the electronic properties of the molecule. This combination of features makes 1H-1,2,4-Triazole, 1-(2-nitrophenyl) a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The triazole core is particularly attractive due to its ability to modulate enzyme activity and interact with biological targets. For instance, studies have shown that triazole derivatives can inhibit enzymes involved in inflammation and cancer progression. The nitrophenyl substituent further enhances the potential of this compound by allowing for fine-tuning of its pharmacokinetic properties.

One of the most compelling aspects of CAS No. 25688-22-6 is its potential in the field of medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating neurological disorders, infectious diseases, and metabolic conditions. The triazole ring's ability to form hydrogen bonds with biological targets makes it an ideal candidate for designing molecules with high affinity and selectivity. Additionally, the nitrophenyl group can be functionalized to introduce additional pharmacological properties, such as bioavailability and metabolic stability.

The synthesis of 1H-1,2,4-Triazole, 1-(2-nitrophenyl) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization of the triazole core with a nitrophenyl group introduces the desired electronic properties. These synthetic strategies have been refined over the years to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for further studies.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of CAS No. 25688-22-6. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information is invaluable for designing new derivatives with enhanced potency and reduced side effects. Additionally, computational methods have been used to optimize synthetic routes, reducing costs and improving sustainability in drug development.

The biological activity of 1H-1,2,4-Triazole, 1-(2-nitrophenyl) has been extensively studied in vitro and in vivo. Preliminary results suggest that this compound exhibits inhibitory effects on several enzymes relevant to human health. For example, it has shown promise in inhibiting kinases involved in cancer cell proliferation. Furthermore, its ability to cross cell membranes makes it an attractive candidate for developing drugs that can reach intracellular targets effectively.

In conclusion,CAS No. 25688-22-6 represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique structure combining a triazole ring and a nitrophenyl substituent offers a versatile platform for drug discovery. As research continues to uncover new insights into its properties and mechanisms of action,1H-1,2,4-Triazole, 1-(2-nitrophenyl) is poised to play a crucial role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:25688-22-6)1-(2-Nitrophenyl)-1H-1,2,4-triazole
A919488
清らかである:99%
はかる:5g
価格 ($):684.0